4-Methyl-2-nitro-6-(trifluoromethyl)aniline
Description
4-Methyl-2-nitro-6-(trifluoromethyl)aniline (CAS: 2091799-51-6) is a nitro-substituted aniline derivative with the molecular formula C₈H₇F₃N₂O₂ and a molecular weight of 220.15 g/mol . The compound features a trifluoromethyl (-CF₃) group at position 6, a nitro (-NO₂) group at position 2, and a methyl (-CH₃) group at position 4 on the aromatic ring. This substitution pattern imparts unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. The free amino (-NH₂) group at position 1 provides a reactive site for conjugation, similar to other nitroaniline derivatives .
Properties
Molecular Formula |
C8H7F3N2O2 |
|---|---|
Molecular Weight |
220.15 g/mol |
IUPAC Name |
4-methyl-2-nitro-6-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7F3N2O2/c1-4-2-5(8(9,10)11)7(12)6(3-4)13(14)15/h2-3H,12H2,1H3 |
InChI Key |
ODXRQFQTIDVTGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
This method involves sequential protection, nitration, and deprotection steps to achieve regioselective nitro-group introduction.
Steps :
Outcome :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Protection | Acetic anhydride, 90°C, 3 h | 92 | 98 |
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 68 | 97 |
| Deprotection | 10% HCl, 80°C, 3 h | 94 | 99 |
Copper-Catalyzed Ammonolysis of Halogenated Precursors
Adapted from EP0381010A2, this route substitutes chloro groups with amino groups under high-pressure ammonia.
- Starting Material : 2-Chloro-4-methyl-5-nitro-6-(trifluoromethyl)benzene.
- Amination :
| NH₃ Excess (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|
| 400 | 110 | 72 |
| 600 | 115 | 85 |
| 700 | 120 | 78 |
Reductive Amination of Nitro intermediates
This approach modifies methods from ChemicalBook’s 4-methyl-3-(trifluoromethyl)aniline synthesis, reversing the reduction step.
- Nitro Precursor : 2-Nitro-4-methyl-6-(trifluoromethyl)benzaldehyde.
- Reductive Amination :
- Competing reduction of nitro groups requires precise stoichiometry.
- Byproduct formation (e.g., hydroxylamines) necessitates column purification.
Comparative Analysis of Methods
| Method | Cost Efficiency | Yield (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Nitration of Protected Amine | Moderate | 68 | High | Low (solvent reuse) |
| Copper-Catalyzed Ammonolysis | High | 85 | Industrial | Moderate (Cu waste) |
| Reductive Amination | Low | 61 | Lab-scale | High (Fe/HCl waste) |
Critical Reaction Parameters
- Temperature Control : Exceeding 120°C in amination causes decomposition of trifluoromethyl groups.
- Ammonia Concentration : <25% NH₃(aq) slows reaction kinetics; >30% increases corrosion.
- Catalyst Loading : 0.5–1.0 wt% Cu(I) oxide balances activity and cost.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-nitro-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 4-Methyl-2-amino-6-(trifluoromethyl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2-nitro-6-(trifluoromethyl)aniline is used in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Agricultural Chemistry: It is used in the synthesis of agrochemicals, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of 4-Methyl-2-nitro-6-(trifluoromethyl)aniline depends on its specific application. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In substitution reactions, the trifluoromethyl group is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism, where the nucleophile attacks the electron-deficient aromatic ring.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The biological and chemical properties of trifluoromethylaniline derivatives are highly dependent on substituent positions. Key comparisons include:
2-Chloro-6-nitro-4-(trifluoromethyl)aniline
- Molecular Formula : C₇H₄ClF₃N₂O₂
- Substituents : Chloro (-Cl) at position 2, nitro at position 6, and -CF₃ at position 3.
- Molecular Weight : 240.57 g/mol .
- Key Differences : The chloro group’s electron-withdrawing nature may enhance electrophilic reactivity compared to the methyl group in the target compound. This compound is commercially available but lacks reported biological data.
4-Nitro-3-(trifluoromethyl)aniline
- Molecular Formula : C₇H₅F₃N₂O₂
- Substituents : Nitro at position 4 and -CF₃ at position 3.
- Molecular Weight : 206.12 g/mol .
- Key Differences: The para-nitro group enables nitric oxide (NO) release under light irradiation, a property exploited in photodynamic therapies. Unlike the target compound, this derivative exhibits low cytotoxicity before and after NO release .
2-(Trifluoromethyl)aniline Derivatives
- Example : 2-(Trifluoromethyl)aniline (C₇H₆F₃N).
- Substituents : -CF₃ at position 2.
- Key Differences : Ortho-substituted -CF₃ derivatives demonstrate reduced basicity due to steric hindrance (the "ortho effect"), which can lower cytotoxicity while retaining biological activity .
Cholinesterase Inhibition
- 4-(Trifluoromethyl)aniline carbamates (e.g., compounds 4a–d) show potent butyrylcholinesterase (BChE) inhibition (IC₅₀ < 50 µM). The presence of halogens (Cl, Br) at position 4 enhances activity, whereas non-halogenated analogs retain moderate inhibition .
- Target Compound : The methyl and nitro groups in 4-Methyl-2-nitro-6-(trifluoromethyl)aniline may reduce BChE affinity compared to halogenated analogs due to weaker electron-withdrawing effects.
Anticancer and Antituberculosis Activity
- 3-(Trifluoromethyl)-4-(piperazinylmethyl)aniline amides exhibit antituberculosis activity (IC₉₀: 2.8–6.7 µM) but high cytotoxicity (selectivity index: 0.8–4.6) .
- 4-Nitro-3-(trifluoromethyl)aniline hybrids release NO under light, inducing apoptosis in cancer cells without inherent nitrobenzene toxicity .
Data Table: Key Structural and Functional Comparisons
Biological Activity
4-Methyl-2-nitro-6-(trifluoromethyl)aniline is an organic compound that belongs to the class of substituted anilines. Its unique structure, characterized by the presence of a trifluoromethyl group and a nitro group, suggests potential biological activities. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, drawing from various studies and research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of electron-withdrawing groups such as trifluoromethyl and nitro significantly influences its reactivity and biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, related aniline derivatives have shown effectiveness against various bacterial strains. The mechanism is often attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | TBD | TBD |
| 2-Bromo-4-nitro-6-(trifluoromethyl)aniline | 16 | E. coli |
| 3-Fluoro-4-nitrophenoxy-N-phenylacetamide | 4 | M. tuberculosis H37Rv |
Note: Specific data for this compound is still to be determined (TBD) based on ongoing studies.
Anticancer Activity
The anticancer potential of substituted anilines has been explored in various studies. For example, certain derivatives have demonstrated cytotoxic effects against several cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of several aniline derivatives on human cancer cell lines using MTT assays. The results indicated that compounds with electron-withdrawing groups exhibited enhanced potency compared to their unsubstituted counterparts.
Table 2: Cytotoxicity Results
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | HeLa |
| 2-Chloroaniline | 15 | MCF-7 |
| 4-Fluoroaniline | 20 | A549 |
Anti-inflammatory Activity
The anti-inflammatory properties of related compounds have been linked to their ability to inhibit pro-inflammatory cytokines and transcription factors such as NF-κB. This suggests that this compound may exert similar effects.
Research Findings
In vitro studies have shown that certain nitro-substituted anilines can reduce inflammation markers in cell cultures. The modulation of NF-κB activity was particularly noted, indicating a promising avenue for therapeutic applications in inflammatory diseases.
Pharmacokinetics and ADMET Properties
Understanding the pharmacokinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for evaluating the therapeutic potential of any compound. Preliminary studies suggest that compounds similar to this compound exhibit favorable absorption characteristics and moderate toxicity profiles.
Table 3: ADMET Properties of Related Compounds
| Compound Name | Solubility (mg/mL) | LogP | Toxicity Level |
|---|---|---|---|
| This compound | TBD | TBD | Moderate |
| 2-Bromo-4-nitroaniline | 5 | 1.5 | Low |
| Trifluoroacetic acid | High | -0.5 | Moderate |
Q & A
What are the optimal synthetic routes for preparing 4-Methyl-2-nitro-6-(trifluoromethyl)aniline, and how do reaction conditions influence yield?
Basic Research Question
The synthesis typically involves nitration of a pre-functionalized aniline precursor. For example, nitration of 4-methyl-2-(trifluoromethyl)aniline using mixed acid (HNO₃/H₂SO₄) at 0–5°C can introduce the nitro group selectively at the ortho position relative to the trifluoromethyl group. Temperature control is critical to avoid over-nitration or decomposition. A study on structurally similar compounds reported yields of 65–78% under optimized conditions (0°C, 4 hours) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product from regioisomeric by-products .
How can researchers resolve discrepancies in reported spectroscopic data for nitro-trifluoromethyl aniline derivatives?
Advanced Research Question
Contradictions in NMR or IR data often arise from differences in solvent polarity, concentration, or measurement techniques. For example, the chemical shift of the trifluoromethyl group in similar compounds varies by 1–2 ppm depending on deuterated solvent (CDCl₃ vs. DMSO-d₆). To standardize data, always report solvent, temperature, and internal reference (e.g., CFCl₃ for ). Computational validation using density functional theory (DFT) at the B3LYP/6-311++G** level can predict vibrational modes (FTIR) and NMR shifts, aiding in spectral assignment .
What purification strategies are effective for eliminating halogenated by-products in nitro-trifluoromethyl aniline synthesis?
Basic Research Question
Reverse-phase HPLC (C18 column, acetonitrile/water with 0.03% formic acid) is highly effective for separating halogenated impurities (e.g., bromo or iodo derivatives from precursor reactions). For instance, a patent example achieved >98% purity using this method, with retention times calibrated against known standards . Recrystallization from ethanol/water (1:3 v/v) at −20°C can further enhance purity by removing polar by-products .
How do electron-withdrawing substituents (nitro, trifluoromethyl) influence the reactivity of the aniline ring in cross-coupling reactions?
Advanced Research Question
The trifluoromethyl (-CF₃) and nitro (-NO₂) groups strongly deactivate the aromatic ring, directing electrophilic substitution to the para position relative to the amino group. In Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), pre-activation via Boc protection of the amine improves stability. A study on 2-(trifluoromethyl)aniline derivatives demonstrated that electron-withdrawing groups reduce reaction rates by 30–40% compared to unsubstituted anilines, necessitating longer reaction times (18–24 hours) and higher catalyst loadings (5 mol% Pd(PPh₃)₄) .
What computational methods are suitable for predicting the physicochemical properties of nitro-trifluoromethyl anilines?
Advanced Research Question
DFT calculations (B3LYP/6-311G**) reliably predict molecular geometry, dipole moments, and frontier molecular orbitals (HOMO-LUMO gaps). For example, HOMO-LUMO analysis of 4-chloro-2-(trifluoromethyl)aniline revealed a bandgap of 4.8 eV, correlating with its UV-Vis absorption at 290 nm . Molecular dynamics simulations (AMBER force field) can model solubility in organic solvents, aiding in solvent selection for recrystallization .
How should researchers address inconsistent biological activity data in nitro-trifluoromethyl aniline derivatives?
Advanced Research Question
Discrepancies in bioactivity (e.g., IC₅₀ variations) may stem from differences in assay conditions (pH, serum proteins) or impurity profiles. Validate purity via LC-MS before testing. For example, a 5% impurity in 2-chloro-6-nitro-4-(trifluoromethyl)aniline reduced reported antifungal activity by 50% in a Candida albicans assay . Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. Meta-analysis of structurally related compounds can identify trends; e.g., nitro groups at the 2-position enhance antimicrobial activity by 3-fold compared to 4-position isomers .
What are the best practices for characterizing thermal stability in nitro-substituted trifluoromethyl anilines?
Basic Research Question
Differential scanning calorimetry (DSC) under nitrogen flow (10°C/min) identifies decomposition temperatures (Td). For example, 2-nitro-4-(trifluoromethyl)aniline derivatives show Td values of 180–220°C. Thermogravimetric analysis (TGA) coupled with FTIR can detect gaseous decomposition products (e.g., NO₂, HF). Store compounds at −20°C in amber vials to prevent photodegradation .
How can regioselectivity challenges in nitration of trifluoromethyl anilines be mitigated?
Advanced Research Question
Regioselectivity is influenced by steric and electronic effects. Use directing groups (e.g., acetyl) to block undesired positions. For example, acetylation of 4-methyl-2-(trifluoromethyl)aniline prior to nitration directs the nitro group to the 6-position with >90% selectivity. Deprotection with HCl/EtOH then yields the target aniline . Computational modeling (Gaussian 16, NBO analysis) can predict substituent effects on transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
